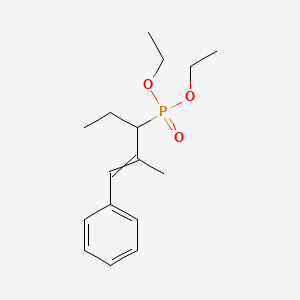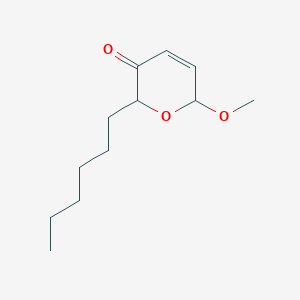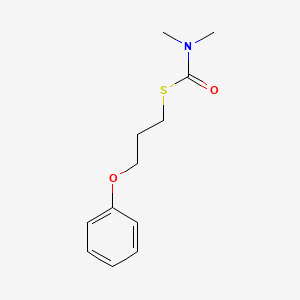![molecular formula C18H19NO4S B14516221 Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate CAS No. 62735-61-9](/img/structure/B14516221.png)
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a benzenesulfinyl group, and a 3-oxobutyl moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine in the presence of a base. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 3-oxobutyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium on carbon (Pd-C), hydrogen gas
Major Products
Oxidation: Benzyl [4-(benzenesulfonyl)-3-oxobutyl]carbamate
Reduction: Benzyl [4-(benzenesulfinyl)-3-hydroxybutyl]carbamate
Substitution: Benzyl carbamate
Aplicaciones Científicas De Investigación
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate involves the formation of stable carbamate linkages with amine groups. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The benzenesulfinyl group can also participate in redox reactions, affecting the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the benzenesulfinyl and 3-oxobutyl groups, making it less versatile in chemical reactions.
Benzyl [4-(benzenesulfonyl)-3-oxobutyl]carbamate: Contains a sulfone group instead of a sulfinyl group, which affects its reactivity and stability.
Benzyl [4-(benzenesulfinyl)-3-hydroxybutyl]carbamate: Features a hydroxyl group instead of a carbonyl group, altering its chemical properties
Uniqueness
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
Número CAS |
62735-61-9 |
|---|---|
Fórmula molecular |
C18H19NO4S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
benzyl N-[4-(benzenesulfinyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C18H19NO4S/c20-16(14-24(22)17-9-5-2-6-10-17)11-12-19-18(21)23-13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,21) |
Clave InChI |
FPAHUAOVHTWQGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC(=O)CS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)


